

Spectroscopic Characterization of 5-Chloro-6-methoxypicolinic acid: A Technical Guide

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Compound of Interest

Compound Name: 5-Chloro-6-methoxypicolinic acid

Cat. No.: B580358

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Disclaimer: Following a comprehensive search of scientific literature and chemical databases, no publicly available experimental spectroscopic data for **5-Chloro-6-methoxypicolinic acid** was found. The data presented in this guide is therefore predicted based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), and is intended to serve as an estimation for researchers.

This technical guide provides a predicted spectroscopic profile of **5-Chloro-6-methoxypicolinic acid**. It is designed for researchers, scientists, and professionals in drug development, offering a foundational dataset for the identification and characterization of this compound. The guide also includes standardized experimental protocols for acquiring actual spectroscopic data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **5-Chloro-6-methoxypicolinic acid**. These estimations are derived from the analysis of its chemical structure and the known spectroscopic behavior of its constituent functional groups and structural analogs.

Chemical Structure:

The image you are requesting does not exist or is no longer available.

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Figure 1. Chemical structure of **5-Chloro-6-methoxypicolinic acid**.

Table 1: Predicted ^1H NMR Data

Solvent: DMSO- d_6 , Reference: TMS (δ 0.00 ppm)

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
H-3	8.1 - 8.3	d	1H
H-4	7.8 - 8.0	d	1H
-OCH ₃	4.0 - 4.2	s	3H
-COOH	13.0 - 14.0	br s	1H

d = doublet, s = singlet, br s = broad singlet

Table 2: Predicted ^{13}C NMR Data

Solvent: DMSO- d_6

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C-2 (C-COOH)	165 - 168
C-6 (C-OCH ₃)	160 - 163
C-5 (C-Cl)	145 - 148
C-4	140 - 143
C-3	115 - 118
Carboxylic Acid (-COOH)	168 - 172
Methoxy (-OCH ₃)	53 - 56

Table 3: Predicted Infrared (IR) Spectroscopy Data

Functional Group	Vibration Mode	Predicted Wavenumber (cm ⁻¹)	Intensity
O-H (Carboxylic Acid)	Stretching (H-bonded)	2500 - 3300	Broad
C-H (Aromatic)	Stretching	3000 - 3100	Medium
C-H (Methoxy)	Stretching	2850 - 2960	Medium
C=O (Carboxylic Acid)	Stretching	1700 - 1725	Strong
C=C / C=N (Pyridine Ring)	Stretching	1550 - 1620	Medium-Strong
C-O (Methoxy)	Stretching	1250 - 1300 (asym) / 1020-1080 (sym)	Strong
C-Cl	Stretching	700 - 850	Medium

Table 4: Predicted Mass Spectrometry (MS) Data

Parameter	Predicted Value
Molecular Formula	C ₇ H ₆ ClNO ₃
Exact Mass	187.0036
Molecular Ion [M] ⁺	m/z 187
Isotope Peak [M+2] ⁺	m/z 189 (approx. 32% intensity of M ⁺)
Common Fragmentation Pathways	
Loss of Hydroxyl radical	[M-OH] ⁺ , m/z 170
Loss of Methoxy radical	[M-OCH ₃] ⁺ , m/z 156
Loss of Carboxyl group	[M-COOH] ⁺ , m/z 142
Decarboxylation	[M-CO ₂] ⁺ , m/z 143

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for a solid organic compound such as **5-Chloro-6-methoxypicolinic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Accurately weigh 5-10 mg of the solid sample.
 - Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean vial. Ensure the sample is fully dissolved.
 - Transfer the solution into a standard 5 mm NMR tube using a pipette.[\[1\]](#)
 - If necessary, filter the solution to remove any particulate matter before transferring it to the NMR tube.[\[1\]](#)
- Data Acquisition:

- The NMR spectra should be recorded on a spectrometer operating at a field strength of 400 MHz or higher for optimal resolution.
- Acquire a ^1H NMR spectrum. A standard acquisition includes 16-32 scans with a relaxation delay of 1-2 seconds.
- Acquire a $^{13}\text{C}\{^1\text{H}\}$ NMR spectrum (proton-decoupled). This typically requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ^{13}C .
- The chemical shifts should be referenced internally to the residual solvent peak or to tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

- Sample Preparation (ATR Method):
 - Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean. A background spectrum of the empty crystal should be run first.
 - Place a small amount of the solid powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[\[2\]](#)
 - Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[\[2\]](#)
- Data Acquisition:
 - Acquire the spectrum, typically in the range of 4000-400 cm^{-1} .
 - Co-add 16 to 32 scans to achieve a good signal-to-noise ratio.
 - After acquisition, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

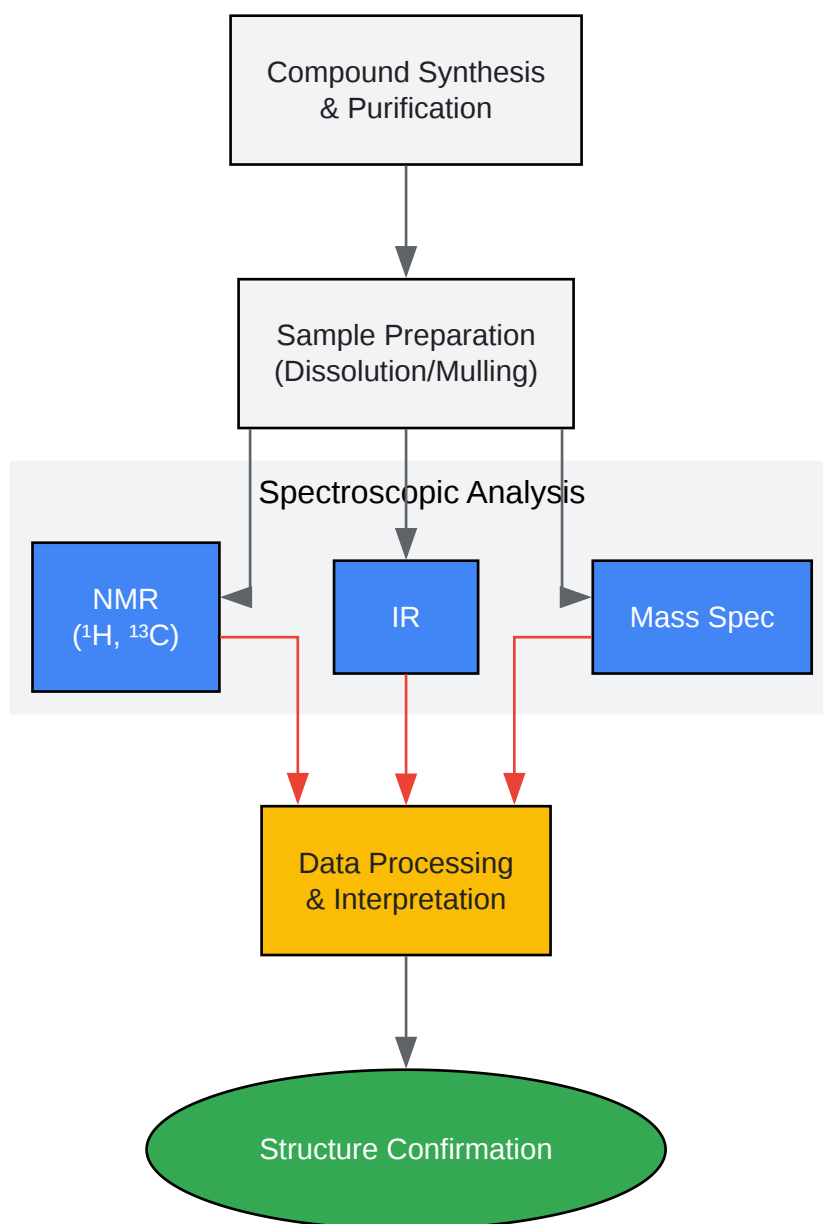
Mass Spectrometry (MS)

- Sample Preparation:

- Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a high-purity solvent compatible with the ionization method (e.g., methanol, acetonitrile, or a water/acetonitrile mixture).
- The solution may be infused directly into the mass spectrometer or injected via a liquid chromatography (LC) system.^[3]
- Data Acquisition:
 - Utilize a high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) to obtain accurate mass measurements.^[4]
 - Electrospray ionization (ESI) is a common technique for this type of molecule and can be run in either positive or negative ion mode.^[3]
 - Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 Da).
 - To aid in structural elucidation, tandem mass spectrometry (MS/MS) can be performed to induce fragmentation of the molecular ion and analyze the resulting fragment ions.^[5]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a synthesized or isolated chemical compound.



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Caption: General workflow for spectroscopic characterization.

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